molecular formula C8H11NO2 B575661 Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- CAS No. 170502-08-6

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-

Cat. No.: B575661
CAS No.: 170502-08-6
M. Wt: 153.181
InChI Key: LECRODJJRHZCQB-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is a substituted ethanol derivative featuring a pyridine ring attached via an ether linkage at the ethanol’s hydroxyl group. Its structure comprises a 3-methyl-substituted pyridine ring connected to the 2-position of ethanol (HOCH2CH2-O-C5H3N-CH3). Pyridine derivatives are valued for their electron-deficient aromatic rings, which influence reactivity and binding properties in biological systems .

Properties

CAS No.

170502-08-6

Molecular Formula

C8H11NO2

Molecular Weight

153.181

IUPAC Name

2-(3-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H11NO2/c1-7-3-2-4-9-8(7)11-6-5-10/h2-4,10H,5-6H2,1H3

InChI Key

LECRODJJRHZCQB-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)OCCO

Synonyms

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- typically involves the reaction of 2-methyl-3-pyridinol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halides and esters.

Scientific Research Applications

Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Ethanol Derivatives

2-(3-Aminopyridin-2-yloxy)ethanol (CAS: Not specified)
  • Structure: Ethanol with a 3-amino-2-pyridinyl-oxy substituent.
  • Key Differences: The amino group at the pyridine’s 3-position enhances polarity and hydrogen-bonding capacity compared to the methyl group in the target compound.
  • Applications: Likely used in medicinal chemistry for ligand-target interactions due to the amino group’s nucleophilicity.
2-(3-Aminopyridin-4-yloxy)ethanol (CAS: Not specified)
  • Structure: Ethanol with a 3-amino-4-pyridinyl-oxy substituent.
Ethanol, 2-[[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio]- (CAS: Not specified)
  • Structure: Ethanol linked to a pyridine-oxadiazole hybrid via a thioether bond.
  • Key Differences : The thioether and oxadiazole groups introduce sulfur-based reactivity and aromatic heterocyclic complexity, diverging from the simpler ether linkage in the target compound. This structure may exhibit enhanced metabolic stability in drug design .

Benzothiazole and Phenoxy Analogs

Ethanol, 2-[(2-Amino-4-benzothiazolyl)oxy]- (CAS: Not specified)
  • Structure: Ethanol substituted with a 2-amino-benzothiazole-4-oxy group.
  • Key Differences : Replacement of pyridine with benzothiazole introduces a fused benzene-thiazole system, increasing lipophilicity and UV absorption properties. Such compounds are common in dyes or fluorescent probes .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
  • Structure: Ethanol with a branched alkylphenoxy-ethoxy chain.
  • Key Differences: The bulky 1,1,3,3-tetramethylbutyl group enhances hydrophobicity, making this compound suitable as a nonionic surfactant or emulsifier, unlike the pyridine-based target compound .

Complex Heterocyclic Derivatives

2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol (CAS: Not specified)
  • Structure: Ethanol linked to a multi-ring system containing pyrimidine, cyclopentadioxol, and thioether groups.
  • Key Differences : The intricate architecture suggests use as a bioactive molecule, possibly in antiviral or anticancer research. The target compound’s simpler structure lacks this level of complexity, favoring easier synthesis and modification .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Polarity Potential Applications Reference
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- Pyridine-ethanol ether 3-Methylpyridine at 2-position Moderate Pharmaceutical intermediates -
2-(3-Aminopyridin-2-yloxy)ethanol Pyridine-ethanol ether 3-Aminopyridine at 2-position High Ligand synthesis, drug design
2-[(2-Amino-4-benzothiazolyl)oxy]ethanol Benzothiazole-ethanol ether 2-Aminobenzothiazole at 4-position Moderate Fluorescent probes, dyes
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Alkylphenoxy-ethanol Branched alkylphenoxy chain Low Surfactants, emulsifiers
Ethanol, 2-[[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio]- Pyridine-oxadiazole-thioethanol Pyridine-oxadiazole with thioether Moderate Metabolic-stable drug candidates

Key Findings and Implications

  • Electronic Effects : Pyridine’s electron-withdrawing nature in the target compound reduces nucleophilicity at the ether oxygen compared to aliphatic ethers, influencing reaction pathways in synthesis.
  • Bioactivity: Amino-substituted analogs (e.g., 2-(3-aminopyridin-2-yloxy)ethanol) may exhibit stronger hydrogen-bonding interactions in biological targets than the methyl-substituted target compound.
  • Industrial Relevance: Bulky alkylphenoxy derivatives (e.g., CAS 9036-19-5) prioritize industrial applications over pharmacological uses due to their surfactant properties.

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